Ammonium acetate

概要

説明

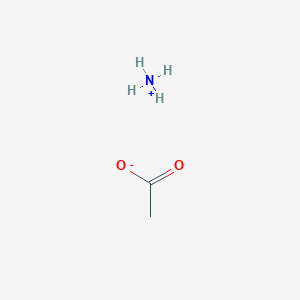

Ammonium acetate, known chemically as ammonium ethanoate, is a white, crystalline solid with the chemical formula NH₄CH₃CO₂. It is highly soluble in water and is commonly used in various chemical reactions and applications. This compound is formed by the neutralization reaction between ammonia and acetic acid .

準備方法

Synthetic Routes and Reaction Conditions: Ammonium acetate is typically synthesized through the reaction of ammonia with acetic acid. This acid-base neutralization reaction is exothermic and results in the formation of this compound and water: [ \text{NH₃} + \text{CH₃COOH} \rightarrow \text{NH₄CH₃CO₂} + \text{H₂O} ]

Industrial Production Methods: In industrial settings, this compound can also be produced by reacting ammonium carbonate or ammonium bicarbonate with acetic acid. The production process is relatively straightforward, making this compound easily accessible for various applications .

化学反応の分析

Types of Reactions: Ammonium acetate undergoes several types of chemical reactions, including:

Decomposition: When heated, this compound decomposes to produce ammonia and acetic acid.

Buffering: In aqueous solutions, it acts as a buffer due to the presence of both a weak acid (acetic acid) and a weak base (ammonia).

Common Reagents and Conditions:

Oxidation and Reduction: this compound can participate in redox reactions, although it is not a strong oxidizing or reducing agent.

Substitution: It can undergo substitution reactions, particularly in organic synthesis.

Major Products:

Acetamide: One of the primary products formed from this compound is acetamide, especially when heated: [ \text{NH₄CH₃CO₂} \rightarrow \text{CH₃CONH₂} + \text{H₂O} ]

科学的研究の応用

Ammonium acetate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the preparation of volatile salts and as a catalyst in organic synthesis reactions such as the Knoevenagel condensation.

Biology: In molecular biology, this compound is used in protein purification and precipitation.

Medicine: It serves as an acidity regulator in medicinal products.

Industry: It is utilized as a biodegradable deicing agent and as a buffer in high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS)

作用機序

The mechanism of action of ammonium acetate involves its ability to act as a buffer, maintaining the pH of solutions within a specific range. This buffering capacity is due to the presence of both ammonium ions and acetate ions, which can neutralize added acids or bases. In organic synthesis, it can act as a source of ammonia, facilitating various chemical reactions .

類似化合物との比較

Ammonium formate: Similar to ammonium acetate, it is used as a buffer and in organic synthesis.

Ammonium carbonate: Another ammonium salt used in various chemical applications.

Uniqueness: this compound is unique due to its dual buffering capacity, which allows it to maintain pH levels in both acidic and basic ranges. This makes it particularly useful in applications requiring precise pH control .

生物活性

Ammonium acetate, a compound with the formula , is widely recognized for its diverse applications in biological and chemical research. This article delves into its biological activity, highlighting its roles in molecular biology, toxicology, and sensory perception, supported by case studies and research findings.

Overview of this compound

This compound is a white crystalline solid that is highly soluble in water. It serves as a buffer in biochemical applications and is commonly used in chromatography for the purification of proteins and nucleic acids. Additionally, it acts as a reagent in various chemical syntheses.

Applications in Molecular Biology

1. Purification and Precipitation of Biomolecules

this compound is extensively used in the purification of DNA and proteins. Its ability to precipitate nucleic acids from solution makes it an invaluable tool in molecular biology. The mechanism involves altering the solubility of biomolecules, allowing for their separation from contaminants.

2. Chromatography

In High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), this compound serves as a volatile buffer that enhances the resolution of analytes. It is particularly effective in the analysis of oligosaccharides, peptides, and proteins .

Toxicological Studies

1. Acute Toxicity

Research has indicated that high doses of this compound can lead to acute toxicity in animal models. A study demonstrated that intraperitoneal administration of this compound resulted in severe hepatic encephalopathy characterized by brain swelling and ventricular enlargement due to choroid plexus swelling .

Sensory Perception Studies

This compound has been shown to act as both a gustatory and olfactory stimulus. In Caenorhabditis elegans, it was found that this compound can be detected by specific neuronal pathways, indicating its role as an attractant . This sensory detection is mediated through distinct signaling pathways for ammonium ions and acetate ions.

Case Studies on Biological Activity

1. Anticancer Activity

Recent studies have explored the dual behavior of this compound in synthesizing bis(3-oxazines), which exhibited anticancer properties. The study highlighted how derivatives synthesized using this compound showed promising results against various cancer cell lines .

2. Interaction with Antibiotics

A study on the effects of copper this compound on Escherichia coli revealed that exposure to this compound can alter bacterial responses to antibiotics, potentially accelerating resistance development due to adaptive responses triggered by biocide exposure .

特性

IUPAC Name |

azanium;acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.H3N/c1-2(3)4;/h1H3,(H,3,4);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USFZMSVCRYTOJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O2.H3N, C2H7NO2 | |

| Record name | AMMONIUM ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2412 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ammonium acetate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ammonium_acetate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023873 | |

| Record name | Ammonium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

77.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium acetate appears as a white crystalline solid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in chemical analysis, in pharmaceuticals, in preserving foods, and for other uses., Dry Powder; Liquid, White deliquescent solid; [Hawley] White crystalline solid; [MSDSonline] | |

| Record name | AMMONIUM ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2412 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3643 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN LESS THAN 1 PART WATER; FREELY SOL IN ALCOHOL; SLIGHTLY SOL IN ACETONE., 148 G/100 CC WATER AT 4 °C; 7.89 G/100 CC METHANOL AT 15 °C | |

| Record name | AMMONIUM ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/556 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.17 at 68 °F (USCG, 1999) - Denser than water; will sink, SP GR: 1.17 AT 20 °C/4 °C | |

| Record name | AMMONIUM ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2412 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/556 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00014 [mmHg] | |

| Record name | Ammonium acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3643 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

ALTHOUGH PRECISE MECHANISM OF SYSTEMIC AMMONIA INTOXICATION REMAINS TO BE ELUCIDATED, EVIDENCE EXISTS TO SUGGEST THAT AN INTERFERENCE WITH CEREBRAL OXIDATIVE ENERGY METABOLISM IS INVOLVED. IN RATS MADE COMATOSE WITH AMMONIUM ACETATE, SAMPLES OF BASILAR BRAIN STRUCTURES SHOWED SIGNIFICANT DECR IN GLYCOGEN, GLUCOSE, ATP, & ESPECIALLY IN PHOSPHOCREATINE., The effects of ammonium ions on the release of glutamic acid from the rat cerebral cortex were measured in vivo using cortical cups & multiple ion detection technique. The results indicate that ammonium ions increase the release & the formation of glutamic acid in the brain. The resulting increased concn of this amino acid in extracellular spaces may be one of the mechanisms of ammonia toxicity in vivo. /Ammonium ions/ | |

| Record name | AMMONIUM ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/556 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS OR CRYSTALLINE MASSES, WHITE CRYSTALS | |

CAS No. |

631-61-8 | |

| Record name | AMMONIUM ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2412 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=631-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RRE756S6Q2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMMONIUM ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/556 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

237.2 °F (USCG, 1999), 114 °C | |

| Record name | AMMONIUM ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2412 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/556 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Ammonium acetate plays a crucial role in controlling ZnO morphology during chemical bath deposition. It interacts with ZnO crystals through a combination of factors. Firstly, acetate ions exhibit ligand-ligand interactions, preferentially binding to the Zn-rich (0001) polar surface of ZnO. Secondly, ammonium ions modulate the hydrolysis of hexamethylenetetramine (HMTA), a common precursor for ZnO synthesis. This dual action allows this compound to effectively regulate the growth process, leading to different ZnO structures depending on its concentration. For instance, increasing the concentration can shift the self-assembled units from urchin-shaped to rod-shaped, and finally to a fully coupled twin-shaped structure. []

A: Research indicates that this compound, when administered to rats, can induce hyperammonemia, leading to increased levels of circulatory non-protein nitrogen, serum transaminases, and thiobarbituric acid reactive substances (TBARS). [] This increase in TBARS signifies elevated lipid peroxidation, a form of oxidative stress. Additionally, this compound treatment was found to decrease the levels of both enzymatic (superoxide dismutase and catalase) and non-enzymatic (vitamins C and E) antioxidants. []

ANone: The molecular formula of this compound is C2H7NO2. It has a molecular weight of 77.08 g/mol.

A: While the provided research papers do not delve into detailed spectroscopic analysis of this compound itself, some papers utilize spectroscopic techniques to analyze its impact. For instance, Fourier transform infrared spectroscopy (FTIR) was used to observe the effect of varying concentrations of this compound on the structural properties of polyvinyl alcohol (PVA). [] This study revealed that increasing the concentration of this compound led to a shift in the characteristic peaks of PVA in the FTIR spectra towards a higher frequency region. This shift suggests a change in the vibrational frequencies of PVA molecules, indicating interaction with this compound and potential changes in the polymer's structure. []

A: Research shows that incorporating this compound into PVA can significantly alter its properties. Studies utilizing FTIR spectroscopy observed a shift in the characteristic peaks of PVA towards higher frequencies with increasing this compound concentration, suggesting structural changes in the polymer. [] Furthermore, the study demonstrated that increasing the concentration of this compound enhances the amorphous nature of PVA, leading to changes in its mechanical and thermal behavior. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。